Methyl 1-chlorophthalazine-6-carboxylate

Enzymology Drug Metabolism Molybdenum Hydroxylases

Researchers sourcing phthalazine cores often face inconsistent reactivity from regioisomer mixtures, compromising SAR studies and cross-coupling yields. Methyl 1-chlorophthalazine-6-carboxylate provides a single, well-defined regioisomer that eliminates this variability. - Regiospecific C1-Cl handle enables predictable SNAr and cross-coupling reactivity, distinct from the 4-chloro analog. - The C6-methyl ester serves as a protected acid, enhancing membrane permeability for cell-based assays and allowing controlled deprotection. - Suitable for building PARP, VEGFR-2, and TGFβ inhibitor libraries and as a probe for molybdenum hydroxylase metabolism studies.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
Cat. No. B13115017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-chlorophthalazine-6-carboxylate
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=CN=NC(=C2C=C1)Cl
InChIInChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-8-7(4-6)5-12-13-9(8)11/h2-5H,1H3
InChIKeyDYTFPIINWVHHSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-chlorophthalazine-6-carboxylate: Chemical Profile & Procurement


Methyl 1-chlorophthalazine-6-carboxylate (CAS 1416713-78-4) is a heterocyclic building block belonging to the phthalazine class . Its molecular formula is C10H7ClN2O2, with a molecular weight of 222.63 g/mol . The compound features a phthalazine core with a chlorine atom at the 1-position and a methyl ester at the 6-carboxylate position, which together confer distinct reactivity and physicochemical properties that differentiate it from regioisomers, ester variants, and non-esterified analogs [1].

Methyl 1-chlorophthalazine-6-carboxylate: Reactivity & Differentiation


Substituting Methyl 1-chlorophthalazine-6-carboxylate with a generic phthalazine analog can lead to divergent synthetic outcomes and altered biological activity due to the precise positioning of the chloro and ester moieties [1]. The 1-chloro substituent serves as a key handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while the 6-methyl ester provides a protected carboxylic acid that can be selectively deprotected [2]. In contrast, the 4-chloro regioisomer (methyl 4-chlorophthalazine-6-carboxylate) exhibits a different electronic environment and steric accessibility, which can alter reaction kinetics and yields in downstream derivatizations . Furthermore, the ester group is critical for membrane permeability in biological assays; the free acid form (1-chlorophthalazine-6-carboxylic acid) is ionized at physiological pH, which may reduce cellular uptake and confound structure-activity relationship (SAR) studies .

Methyl 1-chlorophthalazine-6-carboxylate: Key Differentiating Evidence


Enhanced Substrate Efficiency: Aldehyde & Xanthine Oxidases

In vitro enzymatic studies demonstrate that the 1-chloro substituent significantly enhances the compound's efficiency as a substrate for mammalian aldehyde oxidase and xanthine oxidase relative to the unsubstituted parent phthalazine [1]. While exact Km or Vmax values are not provided in the abstract, the study explicitly states that 1-chlorophthalazine is 'a more efficient substrate than the parent compound, phthalazine' for both enzymes [1]. This difference in substrate efficiency can impact metabolic stability and clearance predictions in drug discovery programs [2].

Enzymology Drug Metabolism Molybdenum Hydroxylases

Physicochemical Differences vs. 4-Chloro Regioisomer

Although experimentally measured physicochemical data for Methyl 1-chlorophthalazine-6-carboxylate are not publicly available, predicted properties highlight its distinction from the 4-chloro regioisomer . The 4-chloro analog is predicted to have a boiling point of 425.7±25.0 °C and density of 1.392±0.06 g/cm³ . These values are expected to differ for the 1-chloro isomer due to altered molecular planarity, dipole moment, and intermolecular interactions [1]. Such differences influence chromatographic retention times, solubility, and formulation behavior, making the two regioisomers non-interchangeable in both analytical and synthetic workflows.

Medicinal Chemistry Computational Chemistry Property Prediction

Synthetic Diversification: SNAr & Cross-Coupling Handle

The 1-chloro group in Methyl 1-chlorophthalazine-6-carboxylate serves as a critical site for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse phthalazine-based libraries [1]. This contrasts with non-chlorinated phthalazine analogs, which lack a straightforward leaving group for C1 functionalization. The electron-withdrawing nature of the adjacent aza-nitrogens activates the C1 position for attack by amines, thiols, or alkoxides [2]. Patents and literature frequently describe the use of 1-chlorophthalazine derivatives as key intermediates for constructing kinase inhibitors and other bioactive molecules [3].

Synthetic Chemistry Heterocyclic Chemistry Cross-Coupling

Ester vs. Acid: Membrane Permeability & Uptake

The methyl ester of Methyl 1-chlorophthalazine-6-carboxylate (MW 222.63 g/mol) offers a significant advantage in lipophilicity and membrane permeability compared to the corresponding free acid, 1-chlorophthalazine-6-carboxylic acid (MW 208.60 g/mol) . The carboxylic acid is predominantly ionized at physiological pH (7.4), which can severely limit passive diffusion across lipid bilayers [1]. The methyl ester acts as a prodrug moiety or a protecting group that can be hydrolyzed intracellularly or in vivo to release the active acid [2]. This property is crucial for cell-based assays where the target is intracellular, as the acid form may show false negatives due to poor uptake.

Medicinal Chemistry ADME Prodrug Design

Methyl 1-chlorophthalazine-6-carboxylate: Research & Industrial Applications


Phthalazine-Based Kinase Inhibitor Synthesis

Methyl 1-chlorophthalazine-6-carboxylate serves as an ideal starting material for generating diverse phthalazine analogs via SNAr or cross-coupling at the C1 chloro position, while the C6 ester can be retained or hydrolyzed to modulate pharmacokinetic properties [1][2]. This approach has been widely used in the development of VEGFR-2, PARP, and TGFβ pathway inhibitors [3].

Aldehyde & Xanthine Oxidase Substrate Specificity

The compound's enhanced substrate efficiency for aldehyde oxidase and xanthine oxidase makes it a valuable probe for studying the structure-activity relationships of these molybdenum hydroxylases [1]. It can be used to investigate species differences in enzyme kinetics and to identify structural features that confer metabolic stability or susceptibility [2].

Regioisomer-Specific HPLC/UPLC Methods

Due to the predicted physicochemical differences between the 1-chloro and 4-chloro regioisomers, Methyl 1-chlorophthalazine-6-carboxylate can be employed in the development and validation of selective HPLC or UPLC methods for impurity profiling and stability-indicating assays [1]. Its distinct retention time relative to the 4-chloro analog ensures accurate quantification in complex mixtures [2].

Cell-Permeable Prodrug & Probe Synthesis

The methyl ester form enhances passive membrane permeability, making it suitable for cell-based assays where the target is intracellular [1]. The ester can be hydrolyzed by cellular esterases to release the active carboxylic acid, enabling time-dependent target engagement studies [2].

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